N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE
Description
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as furylmethyl, oxoacetyl, and ethanediamide
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-[[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]methyl]phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c27-19(21(29)25-13-17-6-2-8-31-17)23-11-15-4-1-5-16(10-15)12-24-20(28)22(30)26-14-18-7-3-9-32-18/h1-10H,11-14H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASUHSYWKAPYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C(=O)NCC2=CC=CO2)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furylmethylamine derivative, followed by its reaction with benzylamine and subsequent acylation to introduce the oxoacetyl group. The final step involves the coupling of the intermediate with ethanediamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furylmethyl ketones.
Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furylmethyl groups yields furylmethyl ketones, while reduction of the oxoacetyl group produces hydroxyl derivatives.
Scientific Research Applications
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the furylmethyl groups may interact with active sites of enzymes, while the oxoacetyl group can form hydrogen bonds with receptor proteins, influencing their function.
Comparison with Similar Compounds
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE can be compared with other similar compounds, such as:
- N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
- N~1~-(2-furylmethyl)-N~2~-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide
- N~1~,N~1~'-[1,3-Phenylenebis(methylene)]bis[N~2~-(2-furylmethyl)ethanediamide]
These compounds share similar functional groups but differ in their overall structure and properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
